molecular formula C16H15ClO4 B6409442 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid CAS No. 1261977-18-7

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6409442
CAS No.: 1261977-18-7
M. Wt: 306.74 g/mol
InChI Key: RPDRGNPEDPPXLS-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-ethoxyphenol.

    Methoxylation: The phenol group is methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The resulting 2-(2-chloro-4-ethoxyphenyl)-5-methoxyphenol is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst like copper or palladium to form the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethoxybenzoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-(2-Chloro-4-methoxyphenyl)-5-ethoxybenzoic acid: Similar structure but with different positioning of the ethoxy and methoxy groups.

    2-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid: Contains a hydroxy group instead of a methoxy group.

Uniqueness

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, ethoxy, and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-11-5-7-13(15(17)9-11)12-6-4-10(20-2)8-14(12)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDRGNPEDPPXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691688
Record name 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-18-7
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-chloro-4′-ethoxy-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261977-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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